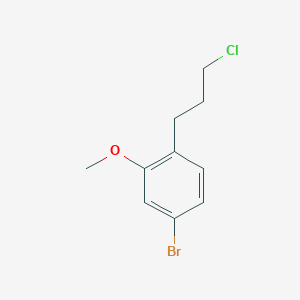
4-Bromo-1-(3-chloropropyl)-2-methoxybenzene
描述
4-Bromo-1-(3-chloropropyl)-2-methoxybenzene is a useful research compound. Its molecular formula is C10H12BrClO and its molecular weight is 263.56 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用机制
Target of Action
Similar compounds have been shown to have anticancer activity, suggesting potential targets within cancer cell pathways .
Mode of Action
It’s possible that it interacts with its targets to induce changes that inhibit the growth of cancer cells .
Biochemical Pathways
Similar compounds have been shown to affect various pathways related to cell growth and proliferation .
Result of Action
Based on the anticancer activity of similar compounds, it may result in the inhibition of cancer cell growth .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could potentially influence the action, efficacy, and stability of 4-Bromo-1-(3-chloropropyl)-2-methoxybenzene . .
生物活性
4-Bromo-1-(3-chloropropyl)-2-methoxybenzene is a halogenated aromatic compound that has garnered interest in various fields, including medicinal chemistry and biological research. This compound's unique structure, characterized by the presence of bromine and chlorine substituents, suggests potential biological activities, particularly in the context of cancer research and antimicrobial studies.
Chemical Structure and Properties
The molecular formula for this compound is . The compound features:
- A bromo group at the para position,
- A chloropropyl chain at the meta position,
- A methoxy group at the ortho position.
This combination of substituents can influence the compound's lipophilicity, reactivity, and interaction with biological targets.
Antitumor Activity
Research indicates that compounds with similar structural motifs demonstrate significant antitumor properties. For instance, a study on 4-bromo-2,5-dimethoxyphenyl derivatives revealed potent cytotoxic effects against various human tumor cell lines, including HeLa and MCF7. These compounds were shown to inhibit microtubule polymerization, suggesting that they target tubulin, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis .
Table 1: Summary of Antitumor Activity of Related Compounds
| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 4-Bromo-2,5-dimethoxyphenyl | MCF7 | <0.1 | Inhibits tubulin polymerization |
| This compound | TBD | TBD | TBD |
Note: TBD = To Be Determined based on future studies.
Antimicrobial Activity
The antimicrobial potential of halogenated compounds is well-documented. Studies have shown that similar compounds exhibit varying degrees of antibacterial and antifungal activity. The presence of halogens like bromine and chlorine can enhance the lipophilicity and membrane permeability of these compounds, facilitating their interaction with microbial cells.
The proposed mechanism by which this compound exerts its biological effects involves:
- Interaction with Tubulin: Similar compounds have been shown to bind to the colchicine site on tubulin, disrupting microtubule dynamics essential for mitosis.
- Induction of Apoptosis: Following cell cycle arrest, these compounds can trigger apoptotic pathways in cancer cells.
Study 1: Cytotoxicity Against Cancer Cell Lines
In a recent investigation, a series of bromo-substituted phenyl compounds were synthesized and tested for their cytotoxic effects against multiple cancer cell lines. The study found that modifications in substituent positions significantly impacted potency, with para-substituted derivatives showing enhanced activity .
Study 2: Antimicrobial Efficacy
Another study focused on a range of halogenated aromatic compounds, including derivatives similar to this compound. The results indicated that these compounds exhibited significant antibacterial activity against Gram-positive bacteria, suggesting potential applications in developing new antimicrobial agents .
属性
IUPAC Name |
4-bromo-1-(3-chloropropyl)-2-methoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrClO/c1-13-10-7-9(11)5-4-8(10)3-2-6-12/h4-5,7H,2-3,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVEWPVQWZFDRHJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)Br)CCCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















